molecular formula C8H8N2O2 B12000579 5,6-Dimethyl-1-oxo-2,1lambda~5~,3-benzoxadiazole CAS No. 39132-77-9

5,6-Dimethyl-1-oxo-2,1lambda~5~,3-benzoxadiazole

Cat. No.: B12000579
CAS No.: 39132-77-9
M. Wt: 164.16 g/mol
InChI Key: YNVKVZHZPNWXSW-UHFFFAOYSA-N
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Description

5,6-Dimethyl-1-oxo-2,1lambda~5~,3-benzoxadiazole is a chemical compound with the molecular formula C8H8N2O2This compound is part of the benzoxadiazole family, which is known for its diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-1-oxo-2,1lambda~5~,3-benzoxadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of 2-nitroaniline derivatives with suitable reagents to form the benzoxadiazole ring system. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-1-oxo-2,1lambda~5~,3-benzoxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzoxadiazole ring .

Scientific Research Applications

5,6-Dimethyl-1-oxo-2,1lambda~5~,3-benzoxadiazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-1-oxo-2,1lambda~5~,3-benzoxadiazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5,6-Dimethyl-1-oxo-2,1lambda~5~,3-benzoxadiazole include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the 1-oxide group. These structural features confer unique chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

39132-77-9

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

5,6-dimethyl-3-oxido-2,1,3-benzoxadiazol-3-ium

InChI

InChI=1S/C8H8N2O2/c1-5-3-7-8(4-6(5)2)10(11)12-9-7/h3-4H,1-2H3

InChI Key

YNVKVZHZPNWXSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NO[N+](=C2C=C1C)[O-]

Origin of Product

United States

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